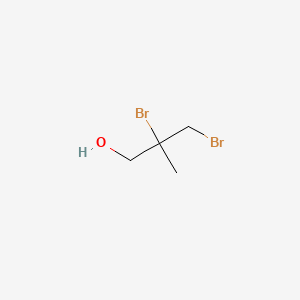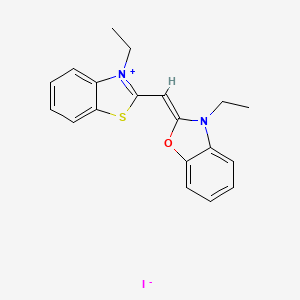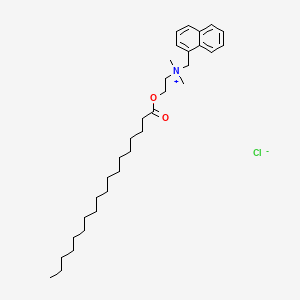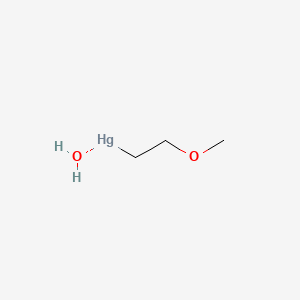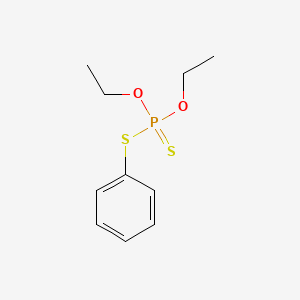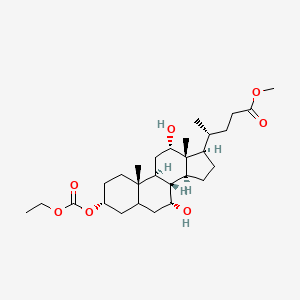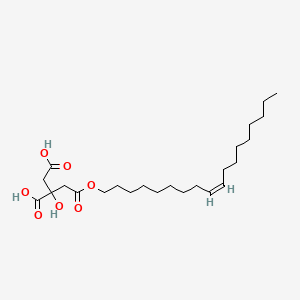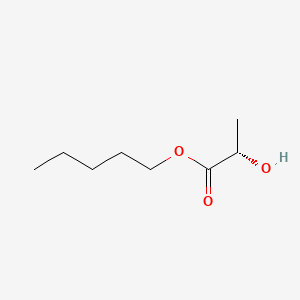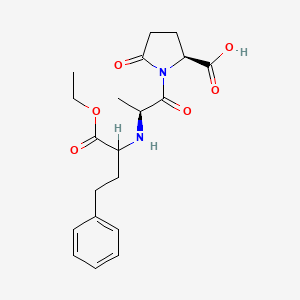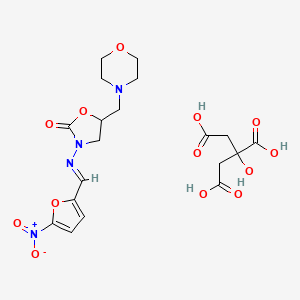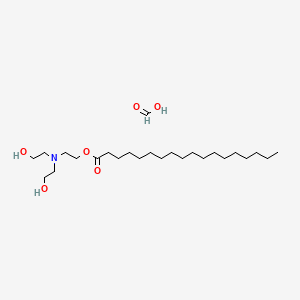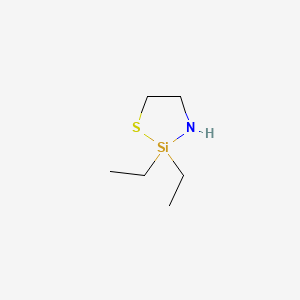
N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine: is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, characterized by the presence of two ethylenediamine groups attached to a piperidine ring substituted with four methyl groups. This compound is of significant interest in various fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ethylenediamine. The process can be carried out under reductive amination conditions using hydrogen gas and a platinum catalyst. The reaction is conducted in a micro fixed-bed reactor, which enhances mass transfer and improves reaction rates .
Industrial Production Methods: In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency. The starting materials, 1,6-hexanediamine and 2,2,6,6-tetramethyl-4-piperidinone, are mixed and reacted with hydrogen in the presence of a platinum catalyst. The reaction conditions are optimized to achieve high yield and purity, with the process being scalable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxide radicals.
Reduction: It can be reduced under specific conditions to yield secondary amines.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxone can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used.
Substitution: Halides and other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions include nitroxide radicals, secondary amines, and substituted piperidines .
Applications De Recherche Scientifique
N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine involves its ability to stabilize free radicals. The compound’s structure allows it to interact with reactive species, thereby preventing degradation and enhancing stability. This property is particularly useful in the stabilization of polymers and other materials exposed to oxidative stress .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine: A related compound with similar stabilizing properties but different reactivity.
2,2,6,6-Tetramethyl-4-piperidinol: Another derivative used in the synthesis of stabilizers and other chemical intermediates.
Uniqueness: N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine stands out due to its dual ethylenediamine groups, which enhance its reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
70804-02-3 |
|---|---|
Formule moléculaire |
C11H25N3 |
Poids moléculaire |
199.34 g/mol |
Nom IUPAC |
N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H25N3/c1-10(2)7-9(13-6-5-12)8-11(3,4)14-10/h9,13-14H,5-8,12H2,1-4H3 |
Clé InChI |
LZZWTDIRGVWWJL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NCCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


